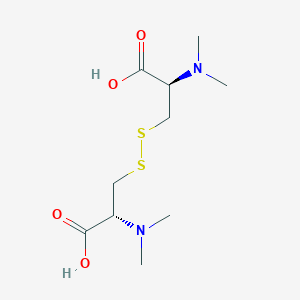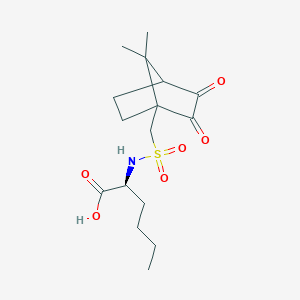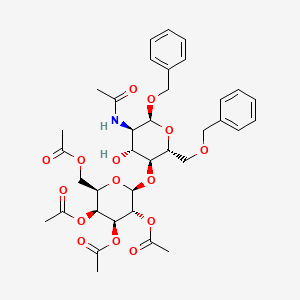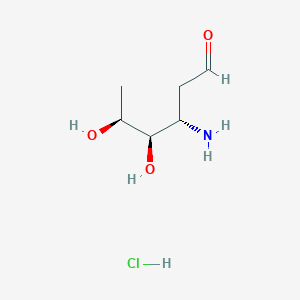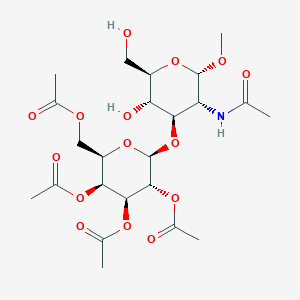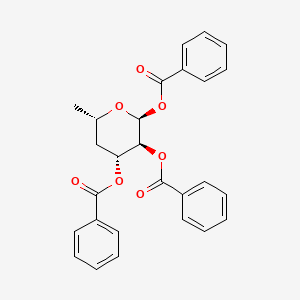
1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose
Overview
Description
1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose is a chemical compound with the molecular formula C27H24O7 and a molecular weight of 460.48 g/mol . It is a derivative of L-fucose, a deoxy sugar, and is commonly used in biochemical research, particularly in the study of glycosidases and glycosyltransferases .
Preparation Methods
The synthesis of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose involves several steps. The process typically starts with the protection of hydroxyl groups in the target molecule by introducing benzoyl groups. This is followed by selective removal of specific protecting groups and further adjustments to achieve the desired compound .
Chemical Reactions Analysis
1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium azide (NaN3) or electrophiles like benzyl chloride (C6H5CH2Cl).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose involves its interaction with glycosidases and glycosyltransferases. These enzymes recognize the compound as a substrate or inhibitor, leading to the modification of glycoproteins and glycolipids. The molecular targets and pathways involved include the glycosylation pathways in cells .
Comparison with Similar Compounds
1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose can be compared with other similar compounds, such as:
1,2,3-Tri-O-benzoyl-α-L-fucopyranose: This compound has similar protective groups but lacks the deoxy modification at the 4-position.
1,2,3-Tri-O-benzoyl-4-deoxy-β-D-ribopyranose: This compound has a similar structure but differs in the stereochemistry and sugar backbone.
The uniqueness of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose lies in its specific deoxy modification and its utility in studying glycosylation processes .
Properties
IUPAC Name |
[(2S,3S,4R,6S)-2,3-dibenzoyloxy-6-methyloxan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPRQSQRWYABQL-INPPHVCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240132 | |
| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132867-80-2 | |
| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132867-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)

